molecular formula C14H12N2OS2 B2919543 N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide CAS No. 898446-66-7

N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide

Cat. No.: B2919543
CAS No.: 898446-66-7
M. Wt: 288.38
InChI Key: RPBAUPMTZXUXBV-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide typically involves the following steps:

    Formation of the Cyanothiophene Intermediate: The initial step involves the synthesis of 3-cyanothiophene through a reaction between thiophene and a cyanating agent under controlled conditions.

    Substitution Reaction: The 3-cyanothiophene intermediate is then subjected to a substitution reaction with 4-(ethylthio)benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound finds applications in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)benzamide: Lacks the ethylthio group, which may affect its chemical reactivity and biological activity.

    N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide: Contains a methylsulfanyl group instead of an ethylthio group, leading to differences in steric and electronic properties.

    3-Bromo-N-(3-cyanothiophen-2-yl)benzamide:

Uniqueness

N-(3-cyanothiophen-2-yl)-4-(ethylthio)benzamide stands out due to the presence of both the cyanothiophene and ethylthio groups. This combination imparts unique chemical properties, such as enhanced reactivity and potential for diverse applications in various fields. The ethylthio group, in particular, can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-18-12-5-3-10(4-6-12)13(17)16-14-11(9-15)7-8-19-14/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBAUPMTZXUXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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